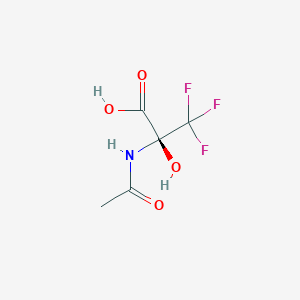![molecular formula C12H10N2O4S B13445700 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid: is an organic compound known for its distinctive molecular architecture. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a chemical intermediate to the drug olanzapine and has been the subject of intensive study due to its ability to exist in multiple well-characterized crystalline polymorphic forms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves a series of chemical reactions. The initial step is a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile. The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and development.
Biology: In biological research, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is a key intermediate in the production of olanzapine, a medication used to treat mental health conditions such as schizophrenia and bipolar disorder .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its role as an intermediate in olanzapine synthesis involves complex biochemical pathways that affect neurotransmitter activity in the brain .
Comparación Con Compuestos Similares
- 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile
- 2-[(2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene]aminoacetic Acid
Comparison: Compared to similar compounds, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is unique due to its ability to exist in multiple crystalline polymorphic forms. This polymorphism allows it to exhibit different physical and chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H10N2O4S |
|---|---|
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16) |
Clave InChI |
VRMDRDPNBLCOLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



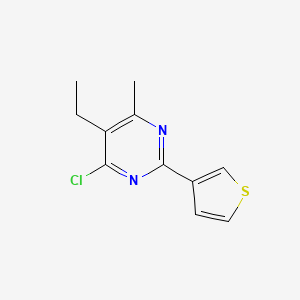
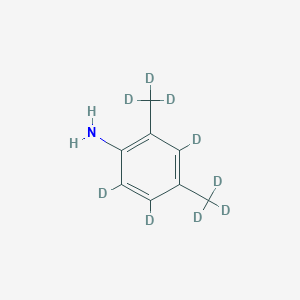
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
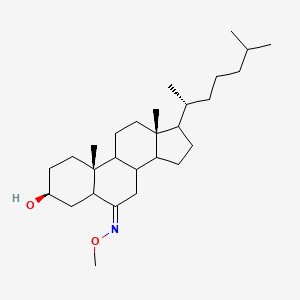
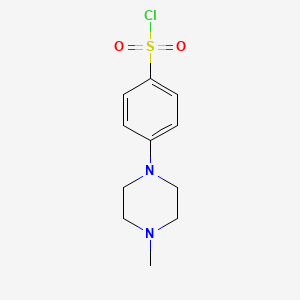
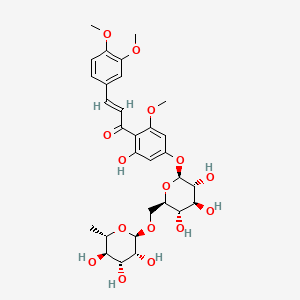
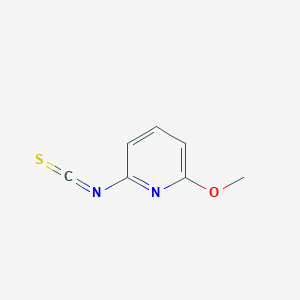
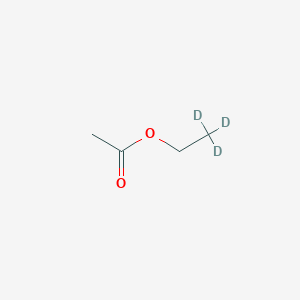
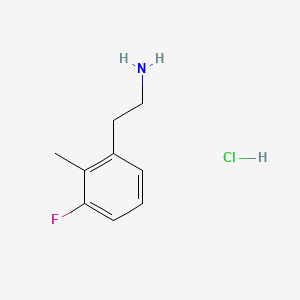
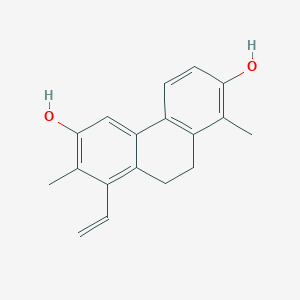
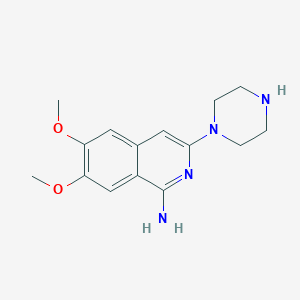
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
